3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole. This compound is of significant interest due to its potential pharmacological activities and its role as a synthetic intermediate in various chemical reactions .
Preparation Methods
The synthesis of 3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out in refluxing ethanol with a catalytic amount of piperidine . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of various heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For example, it can inhibit enzymes like shikimate dehydrogenase by binding to the active site and preventing the enzyme from catalyzing its substrate . This inhibition can disrupt essential biochemical pathways, leading to the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar compounds to 3-[(1-Adamantylsulfanyl)methyl]-6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole include other triazolothiadiazole derivatives. These compounds share the triazole and thiadiazole rings but differ in their substituents. For instance:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms in the rings. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21N5S2 |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
3-(1-adamantylsulfanylmethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H21N5S2/c1-3-20-4-2-15(1)17-23-24-16(21-22-18(24)26-17)11-25-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14H,5-11H2 |
InChI Key |
YJDSTLQQBNTWOP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)SCC4=NN=C5N4N=C(S5)C6=CC=NC=C6 |
Origin of Product |
United States |
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